Acetylethylcholine

Cholinergic pharmacology Cardiovascular research Muscarinic agonism

Acetylethylcholine (AMECh) is the definitive mono-N-ethyl acetylcholine reference for systematic cholinergic SAR investigations. The N-ethyl substitution on the quaternary ammonium headgroup directly modulates nicotinic versus muscarinic receptor affinity and preserves multiple binding-conformation recognition—unlike fully ethylated analogs (ADECh, ATECh) that exhibit ≥100-fold potency loss and single-site binding. This intermediate profile makes AMECh the essential midpoint comparator between full ACh agonism and the graded reduction of cholinergic tone achievable with higher N-ethyl congeners. Procure this compound when your protocol demands precise receptor-subtype interrogation or a validated precursor for irreversible target engagement via acetylethylcholine mustard synthesis.

Molecular Formula C9H20NO2+
Molecular Weight 174.26 g/mol
CAS No. 40792-85-6
Cat. No. B12683464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylethylcholine
CAS40792-85-6
Molecular FormulaC9H20NO2+
Molecular Weight174.26 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)CCOCC(=O)C
InChIInChI=1S/C9H20NO2/c1-5-10(3,4)6-7-12-8-9(2)11/h5-8H2,1-4H3/q+1
InChIKeyGRERGIQWGRVUIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylethylcholine (AMECh): Cholinergic Agonist Structural Analog and Tool Compound for Neuropharmacological Differentiation Studies


Acetylethylcholine (CAS 40792-85-6), systematically named 2-(acetyloxy)-N-ethyl-N,N-dimethylethan-1-aminium, is a quaternary ammonium choline ester and synthetic analog of the endogenous neurotransmitter acetylcholine (ACh). Structurally differentiated by a single N-ethyl substitution in place of one N-methyl group, this compound is primarily employed as a research tool to investigate cholinergic receptor pharmacology, enzyme-substrate interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1], and mechanisms of cholinergic false neurotransmission [2]. As a direct-acting agonist at both muscarinic and nicotinic acetylcholine receptors, AMECh serves as a critical probe for structure-activity relationship (SAR) studies within the cholinergic system, enabling precise delineation of the functional consequences arising from subtle alterations in the cationic headgroup geometry.

Why Acetylethylcholine Cannot Be Directly Substituted by Acetylcholine or Other Choline Esters in Specialized Research Applications


Interchanging acetylethylcholine with other choline esters like acetylcholine or methacholine is scientifically invalid for protocols requiring precise receptor-subtype interrogation or irreversible target engagement. The progressive N-ethyl substitution on the quaternary ammonium headgroup directly modulates affinity for nicotinic versus muscarinic receptor populations and alters the recognition of multiple receptor binding conformations [1]. Specifically, while ACh recognizes both high- and low-affinity agonist binding states, AMECh interacts with multiple receptor binding conformations whereas further ethylated analogs (diethylcholine and triethylcholine derivatives) demonstrate binding restricted to a single set of equivalent sites [1]. Furthermore, acetylethylcholine serves as the essential precursor to acetylethylcholine mustard (Aech-M), an alkylating agent that produces irreversible partial agonism followed by receptor inactivation — a pharmacological profile unattainable with standard reversible choline esters [2]. Procurement decisions must therefore be driven by the specific experimental endpoint: receptor labeling, transient agonism studies, or false transmitter investigation.

Quantitative Comparative Evidence: Differentiating Acetylethylcholine from Acetylcholine and N-Ethyl Congeners


Peripheral Vascular Depressor Response: Equal Potency to Acetylcholine with N-Ethyl Congener Differentiation

In the peripheral depressor response assay following intravenous administration, acetylethylcholine (AMECh) demonstrates full agonist efficacy with potency equivalent to acetylcholine (ACh) [1]. This is in stark contrast to the more heavily N-ethylated congeners acetyldiethylcholine (ADECh) and acetyltriethylcholine (ATECh), which function as partial agonists exhibiting at least 100-fold lower potency [1]. The data establish that a single N-ethyl substitution preserves full peripheral vasodepressor activity while additional ethylations produce marked loss of efficacy and potency, defining a precise SAR threshold for cardiovascular agonist applications.

Cholinergic pharmacology Cardiovascular research Muscarinic agonism

Muscarinic Receptor Binding Affinity: Acetylethylcholine Exhibits Intermediate Affinity in the N-Ethyl Substitution Series

At central muscarinic receptors from brainstem and cerebral cortex, acetylethylcholine (AMECh) demonstrates affinity intermediate between acetylcholine (ACh) and more extensively ethylated analogs [1]. The rank order of affinity was established as: ACh > AMECh ≫ ADECh = ATECh [1]. This quantitative gradient reveals that each additional N-ethyl substitution beyond the first produces a dramatic reduction in muscarinic receptor recognition, positioning AMECh as the optimal tool compound when moderate reduction from ACh affinity is desired without the severe loss observed with diethyl and triethyl derivatives.

Receptor binding Muscarinic pharmacology Structure-activity relationship

Receptor Binding Conformation Heterogeneity: Acetylethylcholine Recognizes Multiple Binding States Unlike Higher N-Ethyl Congeners

Acetylethylcholine (AMECh) preserves the capacity to recognize multiple receptor binding conformations at central muscarinic receptors, a property shared with acetylcholine (ACh) but lost in acetyldiethylcholine (ADECh) and acetyltriethylcholine (ATECh) [1]. Specifically, both ACh and AMECh demonstrate binding that is consistent with interaction at multiple receptor states, whereas ADECh and ATECh binding indicates interaction with a single set of equivalent sites only [1]. This differential recognition of receptor conformational heterogeneity represents a functionally significant distinction: AMECh can engage the full complement of agonist-binding states, while more extensively ethylated analogs are restricted to a homogeneous binding population.

Receptor pharmacology Molecular pharmacology Binding site heterogeneity

cAMP Attenuation Potency: Acetylethylcholine Mustard Demonstrates Enhanced Potency with Distinct Efficacy Profile Relative to Acetylcholine

In intact GH3 pituitary cells, acetylethylcholine mustard (Aech-M) exhibits greater potency than acetylcholine (ACh) for attenuating forskolin-stimulated cAMP formation, with EC50 values of 0.24 µM for Aech-M versus 0.84 µM for ACh, representing a 3.5-fold potency enhancement [1]. However, this enhanced potency is accompanied by reduced maximal efficacy: ACh produces 70-80% maximal inhibition of cAMP accumulation, whereas Aech-M achieves only 30-40% maximal inhibition [1]. The dose-response relationship for Aech-M is notably biphasic, with attenuation lost at concentrations exceeding 50 µM, and the agonist effect is transient (reversed within 10 minutes) compared to the sustained effect of ACh [1].

Signal transduction cAMP signaling Muscarinic receptor function

Receptor Binding Affinity Comparison: Acetylethylcholine Mustard Competes Equivalently with Acetylcholine for Muscarinic Sites

Acetylethylcholine mustard (Aech-M) demonstrates equivalent competitive binding affinity to acetylcholine (ACh) at cardiac muscarinic receptors, with both compounds inhibiting specific (-)-[³H]quinuclidinyl benzilate (QNB) binding with comparable potency [1]. This equivalent recognition of the orthosteric binding site is further evidenced by the observation that 5′-guanylylimidodiphosphate reduces the competitive ability of both Aech-M and ACh by approximately 30-fold [1], indicating that both agonists couple similarly to guanine nucleotide-sensitive receptor states. At GH3 cell muscarinic receptors, the concentration required for 50% inhibition of [³H]N-methylscopolamine binding is 10.7 µM for Aech-M compared to 9.3 µM for ACh [2].

Radioligand binding Receptor pharmacology Irreversible antagonists

Functional Response Profile in Cardiac Tissue: Transient Agonism with Acetylethylcholine Mustard Versus Sustained Response with Acetylcholine and Carbachol

In isolated spontaneously beating rat atria, acetylethylcholine mustard (Aech-M) produces a fundamentally different functional response profile compared to acetylcholine (ACh) and carbachol [1]. Superfusion with 100 µM Aech-M produces an initial reduction in beating rate that returns to control values by approximately 17 minutes, demonstrating a transient agonist effect [1]. In contrast, both carbachol and acetylcholine produce sustained decreases in beating rate that are maintained throughout the observation period [1]. Following Aech-M pretreatment (100 µM for 30 min) and washing, the EC50 value for carbachol-mediated inhibition of beating rate is increased 15.8-fold, with no change in β-adrenergic responsiveness to isoproterenol [1].

Cardiac pharmacology Chronotropic effects Receptor inactivation

Optimized Research Applications for Acetylethylcholine Based on Quantitative Comparative Evidence


Structure-Activity Relationship Studies of Cholinergic Receptor Subtype Recognition

Acetylethylcholine is optimally deployed as the mono-N-ethyl reference compound in systematic SAR investigations of quaternary ammonium headgroup geometry. Its intermediate muscarinic receptor affinity (ACh > AMECh ≫ ADECh = ATECh) and preservation of multiple binding conformation recognition enable precise mapping of the functional consequences of progressive N-alkyl substitution on both receptor recognition and downstream signaling [1]. Researchers comparing full agonist efficacy across the N-ethyl series should select AMECh as the critical midpoint reference between full ACh activity and the ≥100-fold potency reduction observed with ADECh and ATECh in peripheral depressor responses [1].

Irreversible Receptor Labeling and Occupancy-Response Relationship Studies

Acetylethylcholine mustard (Aech-M) serves as an essential tool for experiments requiring covalent receptor modification with defined initial agonist activity. The compound's equivalent initial binding affinity to ACh (IC50 values of 10.7 µM vs. 9.3 µM at GH3 cell receptors) ensures accurate orthosteric targeting before alkylation occurs [2]. Protocols utilizing Aech-M pretreatment achieve substantial reductions in binding capacity (60% in cardiac membranes, 75-77% in GH3 membranes) while preserving ligand affinity at remaining receptors [2][3], enabling precise quantification of receptor reserve and spare receptor populations in functional assays.

Transient Agonism and Functional Receptor Inactivation Studies in Isolated Tissue Preparations

Aech-M is uniquely suited for isolated organ and tissue experiments requiring time-limited cholinergic stimulation followed by persistent functional antagonism. In isolated cardiac preparations, Aech-M (100 µM) produces a transient bradycardia resolving by ~17 minutes while inducing a 15.8-fold rightward shift in subsequent carbachol responsiveness [3]. This biphasic profile — initial transient agonism transitioning to sustained receptor inactivation — distinguishes Aech-M from all standard reversible agonists and enables investigation of adaptive cellular responses to acute cholinergic stimulation withdrawal and receptor population depletion.

Cholinergic False Transmitter Mechanism Investigation

Acetylethylcholine (AMECh) provides a critical reference for studies of cholinergic false neurotransmission, where N-ethyl substituted analogs are evaluated for their capacity to reduce endogenous cholinergic signaling upon neuronal uptake and release [1]. The compound's preservation of full agonist efficacy at peripheral muscarinic receptors (equal potency to ACh) and recognition of multiple receptor binding conformations defines it as the least disruptive mono-ethylated analog [1]. This profile establishes AMECh as the essential baseline comparator when evaluating more extensively ethylated derivatives (ADECh, ATECh) for therapeutic strategies requiring graded reduction of cholinergic tone.

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